molecular formula C19H18F2N4O2 B11547194 N',N''-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide)

N',N''-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide)

Cat. No.: B11547194
M. Wt: 372.4 g/mol
InChI Key: CIEBZYOJOHMOAQ-FWSOMWAYSA-N
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Description

4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide is a synthetic organic compound characterized by the presence of fluorine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 4-fluorobenzohydrazide with an appropriate aldehyde or ketone to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then subjected to a condensation reaction with 4-fluorophenylformamide under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N’-[(1E)-1-(4-fluorophenyl)ethylidene]benzohydrazide
  • 4-Fluoro-N-(1-naphthylmethyl)benzamide

Uniqueness

4-Fluoro-N’-[(1E,5E)-5-{[(4-fluorophenyl)formamido]imino}pentylidene]benzohydrazide is unique due to its specific structural features, such as the presence of two fluorine atoms and the hydrazide functional group

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-[(5E)-5-[(4-fluorobenzoyl)hydrazinylidene]pentylidene]amino]benzamide

InChI

InChI=1S/C19H18F2N4O2/c20-16-8-4-14(5-9-16)18(26)24-22-12-2-1-3-13-23-25-19(27)15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12+,23-13+

InChI Key

CIEBZYOJOHMOAQ-FWSOMWAYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/CCC/C=N/NC(=O)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CCCCC=NNC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

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